[1,1'-Biphenyl]-2,3',5,5'-tetracarboxylic acid
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Overview
Description
[1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with four carboxylic acid groups attached at the 2, 3’, 5, and 5’ positions. It is a derivative of biphenyl, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and arylboronic acids . This method is favored due to its mild reaction conditions and high yields.
Another method involves the oxidation of biphenyl derivatives. For example, the oxidation of [1,1’-Biphenyl]-2,3’,5,5’-tetramethyl can be carried out using potassium permanganate (KMnO4) in an acidic medium to yield the corresponding tetracarboxylic acid .
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid typically involves large-scale oxidation processes. The use of environmentally benign oxidizing agents and catalysts is preferred to minimize the environmental impact. Continuous flow reactors and advanced purification techniques are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, aldehydes, and various substituted biphenyl derivatives.
Scientific Research Applications
[1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the biphenyl core can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound, consisting of two benzene rings without any substituents.
[1,1’-Biphenyl]-2,2’,5,5’-tetracarboxylic acid: A similar compound with carboxylic acid groups at different positions.
[1,1’-Biphenyl]-4,4’-dicarboxylic acid: A derivative with only two carboxylic acid groups at the 4 and 4’ positions.
Uniqueness
[1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in various fields, distinguishing it from other biphenyl derivatives.
Properties
Molecular Formula |
C16H10O8 |
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Molecular Weight |
330.24 g/mol |
IUPAC Name |
2-(3,5-dicarboxyphenyl)terephthalic acid |
InChI |
InChI=1S/C16H10O8/c17-13(18)7-1-2-11(16(23)24)12(6-7)8-3-9(14(19)20)5-10(4-8)15(21)22/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
AXVMJAFSQNTFDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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